molecular formula C18H2BF15O B8416170 Tris(pentafluorophenyl)borane hydrate

Tris(pentafluorophenyl)borane hydrate

Cat. No.: B8416170
M. Wt: 530.0 g/mol
InChI Key: GVNLHDQZDCFJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(pentafluorophenyl)borane hydrate, also known as tris(pentafluorophenyl)borane, is a chemical compound with the formula C18BF15·xH2O. It is a white, volatile solid that is highly stable and resistant to oxygen and water. This compound is known for its strong Lewis acidity, making it an ideal Lewis acid for various chemical reactions .

Preparation Methods

Tris(pentafluorophenyl)borane hydrate is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps :

    Preparation of Grignard Reagent: Bromopentafluorobenzene reacts with magnesium to form pentafluorophenylmagnesium bromide.

    Reaction with Boron Trichloride: The Grignard reagent then reacts with boron trichloride to produce tris(pentafluorophenyl)borane.

    Hydration: The resulting tris(pentafluorophenyl)borane is then hydrated to form tris(perfluorophenyl)borane hydrate.

Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields .

Chemical Reactions Analysis

Tris(pentafluorophenyl)borane hydrate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrosilanes, alkoxysilanes, and various organic solvents. Major products formed from these reactions include siloxane bonds, alkoxysilanes, and stabilized tautomers .

Mechanism of Action

The mechanism by which tris(perfluorophenyl)borane hydrate exerts its effects is primarily through its strong Lewis acidity. It acts as an electron pair acceptor, facilitating various chemical reactions. The molecular targets and pathways involved include the activation of hydrosilanes and alkoxysilanes, leading to the formation of siloxane bonds .

Comparison with Similar Compounds

Tris(pentafluorophenyl)borane hydrate is unique compared to other similar compounds due to its high thermal stability and resistance to oxygen and water. Similar compounds include:

This compound’s unique properties make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C18H2BF15O

Molecular Weight

530.0 g/mol

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl)borane;hydrate

InChI

InChI=1S/C18BF15.H2O/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25;/h;1H2

InChI Key

GVNLHDQZDCFJSP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F.O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.566 gram (1 mmol) (C6F5)3B.3H2O as prepared in Example 1 and 1.024 grams (2 mmol) (C6F5)3B in 10 mL dichloromethane was stirred for 15 minutes and then evaporated to dryness under vacuum. A quantitative yield of the product remained and was stored under dry nitrogen.
Quantity
0.566 g
Type
reactant
Reaction Step One
Quantity
1.024 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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